4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
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Description
4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a useful research compound. Its molecular formula is C19H12FN3O2 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.09135480 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Phenyliodine Bis(trifluoroacetate)-Mediated Annulation : A novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed. This method features direct metal-free oxidative N-N bond formation, offering a convenient approach to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton with high reaction yields, short reaction times, and high yields Zheng et al., 2014.
Fluorocyclization of Benzamides : Research on the fluorocyclization of o-styryl benzamide with a cyclic hypervalent fluoroiodane reagent explored the mechanism and origin of unexpected chemoselectivity. The study provided insights crucial for developing new reactions using hypervalent fluoroiodane reagents, highlighting the nucleophilic nature of the F atom and the electrophilic characteristics of the I(III) atom, which induces a completely different reactivity pattern Yan et al., 2016.
Biological Activities
Neuropeptide S Receptor Antagonism : A study on the synthesis and pharmacological profile of SHA 68, a selective antagonist of the Neuropeptide S receptor, demonstrated its ability to block NPS-induced Ca2+ mobilization and showed displaceable binding to NPSR in the nanomolar range. This compound does not affect signaling at 14 unrelated G protein-coupled receptors, making it a valuable tool for characterizing physiological functions and pharmacological parameters of the NPS system Okamura et al., 2008.
Materials Science Applications
Thermally Stable Polyamides : A study on the synthesis of thermally stable polyamides and copolyamides containing oxazolopyridine pendant moiety revealed that these materials display good solubility, viscosity, and high thermal stability. The polymers' viscosities and glass transition temperatures range from 0.66–0.73 and 170–200 °C, respectively, with thermal stabilities for 10% weight loss temperature higher than 445–500 °C, indicating their potential application in high-performance materials Khodadadipoor et al., 2020.
Properties
IUPAC Name |
4-fluoro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2/c20-14-7-3-12(4-8-14)18(24)22-15-9-5-13(6-10-15)19-23-17-16(25-19)2-1-11-21-17/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCULPVJSPYZTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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